molecular formula C15H11N3O3 B11819662 3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid

3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid

Cat. No.: B11819662
M. Wt: 281.27 g/mol
InChI Key: FDHAKPFFMVWAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid is a compound with significant interest in the fields of medicinal and pharmaceutical chemistry. It is known for its potential biological activities and is often studied for its applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid typically involves the reaction of anthranilic acid derivatives with amides or other suitable reagents. One common method is the Niementowski reaction, which involves the cyclization of anthranilic acid derivatives with formamide or other amides under specific conditions . Microwave-assisted synthesis has also been employed to enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of sustainable solvents and green chemistry approaches, such as microwave-induced synthesis, can be beneficial in reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interfere with the growth and proliferation of microorganisms and cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

3-[(4-oxo-3H-quinazolin-2-yl)amino]benzoic acid

InChI

InChI=1S/C15H11N3O3/c19-13-11-6-1-2-7-12(11)17-15(18-13)16-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,18,19)

InChI Key

FDHAKPFFMVWAJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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